molecular formula C8H18N4O4S B14184283 (2S)-2-amino-4-methylsulfanylbutanoic acid;2-(hydrazinylmethylideneamino)acetic acid CAS No. 923060-90-6

(2S)-2-amino-4-methylsulfanylbutanoic acid;2-(hydrazinylmethylideneamino)acetic acid

Cat. No.: B14184283
CAS No.: 923060-90-6
M. Wt: 266.32 g/mol
InChI Key: XQRBQOGNUJFZOZ-WCCKRBBISA-N
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Description

(2S)-2-amino-4-methylsulfanylbutanoic acid;2-(hydrazinylmethylideneamino)acetic acid is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound combines an amino acid derivative with a hydrazinylmethylideneamino group, making it a subject of study in organic chemistry, medicinal chemistry, and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-4-methylsulfanylbutanoic acid;2-(hydrazinylmethylideneamino)acetic acid typically involves multi-step organic synthesis. The process begins with the preparation of the amino acid derivative, followed by the introduction of the hydrazinylmethylideneamino group. Common reagents used in these reactions include amino acids, hydrazine derivatives, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-4-methylsulfanylbutanoic acid;2-(hydrazinylmethylideneamino)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Nucleophiles like halides or electrophiles like alkyl halides under appropriate solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(2S)-2-amino-4-methylsulfanylbutanoic acid;2-(hydrazinylmethylideneamino)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (2S)-2-amino-4-methylsulfanylbutanoic acid;2-(hydrazinylmethylideneamino)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Methionine: An essential amino acid with a similar sulfur-containing structure.

    Cysteine: Another sulfur-containing amino acid with distinct biochemical properties.

    Hydrazine derivatives: Compounds with similar hydrazinylmethylideneamino groups used in various chemical reactions.

Uniqueness

(2S)-2-amino-4-methylsulfanylbutanoic acid;2-(hydrazinylmethylideneamino)acetic acid is unique due to its combination of an amino acid derivative and a hydrazinylmethylideneamino group, which imparts distinct chemical and biological properties

Properties

CAS No.

923060-90-6

Molecular Formula

C8H18N4O4S

Molecular Weight

266.32 g/mol

IUPAC Name

(2S)-2-amino-4-methylsulfanylbutanoic acid;2-(hydrazinylmethylideneamino)acetic acid

InChI

InChI=1S/C5H11NO2S.C3H7N3O2/c1-9-3-2-4(6)5(7)8;4-6-2-5-1-3(7)8/h4H,2-3,6H2,1H3,(H,7,8);2H,1,4H2,(H,5,6)(H,7,8)/t4-;/m0./s1

InChI Key

XQRBQOGNUJFZOZ-WCCKRBBISA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)N.C(C(=O)O)N=CNN

Canonical SMILES

CSCCC(C(=O)O)N.C(C(=O)O)N=CNN

Origin of Product

United States

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